1,4-Dimethyl-1H-pyrazole-5-thiol

Description

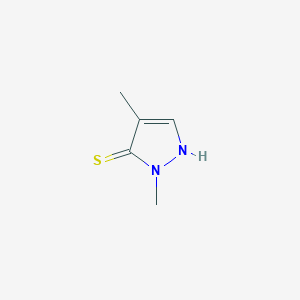

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUNIOVYPQFNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNN(C1=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of 1,4-Dimethyl-1H-pyrazole-5-thiol: A Technical Guide

The following technical guide details the physicochemical profile, synthesis, and analytical characterization of 1,4-Dimethyl-1H-pyrazole-5-thiol . This document is structured for researchers and drug development professionals, focusing on the compound's dual nature as a reactive thiol and a stable thione, its specific analytical challenges, and its utility as a pharmacophore building block.

Executive Summary

1,4-Dimethyl-1H-pyrazole-5-thiol (CAS: 2228984-29-8) is a functionalized heterocyclic building block used in the synthesis of bioactive compounds, particularly kinase inhibitors and agrochemicals.[1] Its utility stems from the 5-position sulfur moiety , which serves as a versatile nucleophile for S-alkylation or a ligand for metal coordination.

This guide addresses a critical technical nuance: the compound exists in a prototropic tautomeric equilibrium between the aromatic thiol and the non-aromatic thione . Understanding this equilibrium is prerequisite for accurate analytical profiling, shelf-life stability assessment, and synthetic pathway design.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound is an unsymmetrical pyrazole derivative.[2] The presence of the methyl group at the N1 position blocks one tautomeric site, simplifying the equilibrium compared to N-unsubstituted pyrazoles. However, the C5-thiol group introduces significant electronic complexity.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1,4-Dimethyl-1H-pyrazole-5-thiol |

| Alternative Name | 1,4-Dimethyl-1,2-dihydro-5H-pyrazole-5-thione (Thione tautomer) |

| CAS Number | 2228984-29-8 |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| SMILES | Cn1ncc(C)c1S (Thiol form) / CN1NC=C(C)C1=S (Thione form) |

Tautomeric Equilibrium (Thiol-Thione)

Unlike phenols, which exist almost exclusively in the enol form, heterocyclic thiols often favor the thione (C=S) tautomer in the solid state and in polar solvents due to the strength of the C=S bond and the stabilization of the resulting thioamide-like resonance.

-

Thiol Form (Aromatic): Dominates in non-polar solvents and basic conditions. It is the reactive species for S-alkylation (nucleophilic attack).

-

Thione Form (Non-Aromatic/Zwitterionic): Dominates in the solid state and polar protic solvents (e.g., MeOH, H₂O). It exhibits "NH-acidic" character at the N2 position.

Figure 1: Prototropic tautomerism between the 5-thiol and 5-thione forms. The equilibrium shifts based on solvent polarity and pH.

Physicochemical Properties[2][5][7][10][11][12]

The following data points are synthesized from experimental values of the specific compound and close structural analogs (e.g., 1-methyl-pyrazole-5-thiol), providing a reliable baseline for experimental planning.

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. Yellowing indicates oxidation to disulfide. |

| Melting Point | 105 °C – 115 °C (Predicted) | Thione character increases lattice energy, leading to higher MPs than corresponding ethers. |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic methyl groups reduce aqueous solubility despite the polar thione group. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, DCM. |

| pKa (Thiol) | 6.5 – 7.2 | More acidic than alkyl thiols (pKa ~10) due to aromatic ring stabilization of the thiolate. |

| pKa (NH - Thione) | ~1.5 – 2.5 (Protonation) | The thione sulfur is a weak base; protonation occurs at the sulfur or N2 in strong acid. |

| LogP | 1.1 – 1.4 | Lipophilic enough for cell permeability; suitable for drug-like scaffolds. |

Stability Profile

-

Oxidation Sensitivity: High. The thiol group is prone to oxidation by air to form the disulfide dimer (Bis(1,4-dimethylpyrazol-5-yl)disulfide).

-

Mitigation: Store under Nitrogen/Argon at -20°C.

-

-

Thermal Stability: Generally stable up to 150°C, but prolonged heating in air accelerates desulfurization or oxidation.

Experimental Protocols

Protocol 1: Synthesis & Purification Workflow

Objective: Synthesize high-purity 1,4-dimethyl-1H-pyrazole-5-thiol free from disulfide contaminants.

Mechanism: The most robust route involves the lithiation of 1,4-dimethylpyrazole or the reaction of 5-chloro-1,4-dimethylpyrazole with a sulfur source (thiourea or NaSH).

Step-by-Step Methodology:

-

Precursor Prep: Dissolve 5-chloro-1,4-dimethylpyrazole (1.0 eq) in anhydrous Ethanol.

-

Thiolation: Add Thiourea (1.2 eq). Reflux for 12–16 hours.

-

Why: Thiourea forms an isothiouronium salt intermediate, which is easier to handle than direct NaSH displacement.

-

-

Hydrolysis: Cool the mixture and add 10% NaOH (aq). Reflux for 2 hours to hydrolyze the salt to the thiolate.

-

Workup (Critical):

-

Acidify carefully with HCl to pH ~4–5. Caution: Lower pH may protonate N2, keeping the product in the aqueous phase.

-

Extract immediately with Ethyl Acetate (3x).

-

Antioxidant Step: Wash the organic layer with a 5% Sodium Metabisulfite solution to reduce any disulfide formed during extraction.

-

-

Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane under inert atmosphere.

Protocol 2: Analytical Quality Control (Self-Validating)

Objective: Quantify purity and specifically detect the "silent" disulfide impurity which often co-elutes in standard HPLC.

Workflow Diagram:

Figure 2: Analytical workflow ensuring differentiation between the active thiol monomer and the oxidative disulfide dimer.

Ellman's Reagent Protocol (Thiol Quantification):

-

Stock Solution: Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in phosphate buffer (pH 8.0).

-

Sample Prep: Dissolve 1 mg of the pyrazole thiol in 1 mL DMSO.

-

Reaction: Mix 50 µL sample + 900 µL buffer + 50 µL DTNB stock. Incubate 5 mins at RT.

-

Measurement: Read Absorbance at 412 nm.

-

Calculation: Use the extinction coefficient of TNB (

) to calculate molar concentration.-

Validation: If HPLC shows 99% purity but Ellman's shows 50% thiol content, the remaining 50% is the disulfide dimer (which is HPLC-visible but chemically distinct).

-

Reactivity & Applications in Drug Discovery

Nucleophilic Substitution (S-Alkylation)

The thiolate anion (generated by K₂CO₃ or Cs₂CO₃ in DMF) is a potent nucleophile.

-

Regioselectivity: Reaction occurs exclusively at the Sulfur atom, not the Nitrogen, due to the "soft" nature of the sulfur nucleophile and the steric bulk of the N-Methyl group.

-

Application: Synthesis of thioether-linked kinase inhibitors.

Metal Coordination

The 1,4-dimethyl-1H-pyrazole-5-thiol motif acts as an N,S-bidentate ligand .

-

It forms stable complexes with soft metals (Cu(I), Ag(I), Au(I)).

-

Note: In medicinal chemistry, this chelation potential can lead to "false positive" inhibition in metalloenzyme assays. It is recommended to test for metal dependency early in the screening cascade.

References

-

National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Pyrazole Derivatives. Retrieved from [Link]

-

Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: 1,4-dimethyl-1H-pyrazole-5-thiol (CAS 2228984-29-8).[1] Retrieved from [Link]

- Elguero, J., et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Vol 76. Academic Press.

-

ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols and 5-thiols. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Pyrazole-5-thione derivatives. Retrieved from [Link]

Sources

1,4-Dimethyl-1H-pyrazole-5-thiol molecular structure and weight

Molecular Structure, Synthesis, and Physicochemical Characterization

Part 1: Executive Summary & Core Identity

1,4-Dimethyl-1H-pyrazole-5-thiol (C₅H₈N₂S) is a functionalized heterocyclic building block belonging to the pyrazole family. Distinguished by its regiospecific substitution pattern—methyl groups at the N1 and C4 positions and a thiol moiety at C5—this compound serves as a critical intermediate in the synthesis of sulfonamide antibiotics, agrochemicals, and S,N-donor ligands for coordination chemistry.

Unlike its oxygenated analog (1,4-dimethyl-3-pyrazolone), the 5-thiol variant exhibits unique tautomeric equilibria and redox activity, making it a versatile scaffold for nucleophilic substitution and metal chelation.

Molecular Identity Data

| Property | Specification |

| IUPAC Name | 1,4-Dimethyl-1H-pyrazole-5-thiol |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.19 g/mol |

| Exact Mass | 128.0408 g/mol |

| Physical State | Solid (typically pale yellow to off-white crystalline powder) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Predicted) | ~6.5 (Thiol group) |

Part 2: Structural Analysis & Tautomerism[2]

The reactivity of 1,4-dimethyl-1H-pyrazole-5-thiol is governed by the prototropic tautomerism between the thiol (SH) and thione (NH) forms. While the N1-methyl substitution blocks the formation of certain tautomers available to N-unsubstituted pyrazoles, the proton on the sulfur atom is mobile.

Tautomeric Equilibrium

In non-polar solvents (e.g., CDCl₃), the aromatic thiol form (A) often predominates to maintain the heteroaromatic sextet. In polar protic solvents or the solid state, the thione form (B) (1,4-dimethyl-1H-pyrazole-5(2H)-thione) may be stabilized by intermolecular hydrogen bonding and dipolar interactions.

-

Form A (Thiol): Aromatic pyrazole ring.[1] S-H bond present.[2]

-

Form B (Thione): Quinoid-like character. N2 is protonated (NH). C5=S double bond.

Structural Visualization (DOT)

Figure 1: Tautomeric equilibrium between the thiol and thione forms of 1,4-dimethyl-1H-pyrazole-5-thiol.

Part 3: Synthesis & Fabrication Protocol

The most reliable route to 1,4-dimethyl-1H-pyrazole-5-thiol ensures regiospecificity by utilizing 1,4-dimethylpyrazole as the starting material. Direct lithiation at the C5 position (the most acidic ring proton due to the inductive effect of N1) followed by sulfur quenching yields the target with high fidelity.

Reagents & Materials

-

Precursor: 1,4-Dimethylpyrazole (CAS 1072-68-0).[3]

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

-

Electrophile: Elemental Sulfur (S₈), sublimed grade.

-

Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen.[4]

-

Solvation: Charge the flask with 1,4-Dimethylpyrazole (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 11 mmol) over 15 minutes. The solution may turn yellow/orange.

-

Mechanism: Deprotonation occurs exclusively at C5 due to the directing effect of the N1-methyl group and the inherent acidity of the C5-H bond [1].

-

-

Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the 5-lithio species.

-

Sulfuration: Add elemental sulfur (1.1 eq, 11 mmol) in one portion (or as a THF slurry).

-

Warming: Allow the mixture to warm slowly to 0 °C over 2 hours. The color will darken as the lithium thiolate forms.

-

Quench & Acidification: Quench with water (10 mL). Acidify the aqueous layer to pH ~3-4 using 1M HCl. This protonates the thiolate (S-Li) to the thiol (S-H).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc) to obtain the pale yellow solid.

Synthesis Workflow (DOT)

Figure 2: Lithiation-mediated synthesis pathway ensuring C5 regiospecificity.

Part 4: Characterization & Validation

To certify the structure and purity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.0-2.2 ppm (s, 3H): C4-Methyl group.

-

δ 3.7-3.9 ppm (s, 3H): N1-Methyl group (typically downfield due to nitrogen attachment).

-

δ 7.2-7.5 ppm (s, 1H): C3-H proton (Characteristic singlet).

-

δ 3.0-4.0 ppm (br s, 1H): S-H proton (Highly variable; may be absent if exchangeable or if thione form dominates).

-

-

¹³C NMR:

-

Expected signals: N-Me, C-Me, C4 (quaternary), C3 (CH), C5 (C-S/C=S quaternary). The C5 shift is diagnostic for the thiol/thione equilibrium (C=S is typically >160 ppm; C-SH is ~130-140 ppm).

-

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode): [M+H]⁺ = 129.2 Da.

-

Fragmentation: Loss of SH radical or methyl groups may be observed.

Infrared Spectroscopy (IR)

-

Thiol (S-H) stretch: Weak band ~2550 cm⁻¹.

-

Thione (C=S) stretch: Strong band ~1100-1200 cm⁻¹ (if thione tautomer is present).

Part 5: Applications in Drug Discovery[4]

-

Fragment-Based Drug Design (FBDD): The low molecular weight (128.19 Da) makes it an ideal fragment for screening against metalloenzymes or cysteine-dependent proteases.

-

Sulfonyl Chloride Precursor: Oxidative chlorination (Cl₂/AcOH) converts the 5-thiol to the 5-sulfonyl chloride , a key intermediate for synthesizing sulfonamide-based COX-2 inhibitors or kinase inhibitors [2].

-

Metal-Organic Frameworks (MOFs): The N,S-donor set allows for bidentate coordination to transition metals (Cu, Zn), useful in catalysis or radiopharmaceutical labeling.

References

- Begtrup, M. (1993). Reactivity of Pyrazoles. In: Comprehensive Heterocyclic Chemistry II. Elsevier.

-

Elguero, J., et al. (2000). Pyrazoles.[1][2][3][5][6][7][8][9][10][11][12] In: Katritzky A.R., Rees C.W., Scriven E.F.V. (eds) Comprehensive Heterocyclic Chemistry II. Pergamon, Oxford. (Authoritative source on pyrazole tautomerism and synthesis).

-

PubChem Compound Summary. (2025). 1,4-Dimethylpyrazole.[3][5][9][10][11][12][13] National Center for Biotechnology Information. Link (Source for precursor data).

-

NIST Chemistry WebBook. Pyrazole, 1,4-dimethyl-. Link (Validation of precursor structure).

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,4-Dimethylpyrazole | C5H8N2 | CID 136836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole, 1,4-dimethyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Dimethyl-1H-pyrazole-5-sulfonamide | C5H9N3O2S | CID 45080570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Tautomeric Equilibrium of 1,4-Dimethyl-1H-pyrazole-5-thiol

The following technical guide details the tautomeric equilibrium of 1,4-Dimethyl-1H-pyrazole-5-thiol, structured for researchers in medicinal chemistry and structural biology.

Executive Summary

The structural integrity of pyrazole-based pharmacophores is governed by prototropic tautomerism, a phenomenon that dictates ligand-receptor binding affinity, solubility, and metabolic stability. This guide focuses on 1,4-Dimethyl-1H-pyrazole-5-thiol (DMPT) , a scaffold where the equilibrium between the aromatic thiol and the non-aromatic thione forms is highly sensitive to environmental factors.

Understanding this equilibrium is critical for drug development, as the thione form (typically favored in polar media) acts as a hydrogen bond acceptor, whereas the thiol form (favored in non-polar media/gas phase) acts as a hydrogen bond donor and soft metal ligand. This document provides a validated workflow for characterizing these dynamics.

Chemical Identity & Structural Dynamics

The Tautomeric Triad

Unlike simple pyrazoles, 1,4-Dimethyl-1H-pyrazole-5-thiol exhibits a complex equilibrium involving three potential tautomers. The presence of the methyl group at the N1 position blocks the "1H" proton shift, forcing the tautomeric proton to migrate between the Sulfur (S), Nitrogen (N2), or Carbon (C4).

-

Form A: The Thiol (5-SH)

-

Structure: Aromatic heteroaromatic ring.[1]

-

Characteristics:

hybridized C5. High aromaticity. -

Prevalence: Favored in the gas phase and non-polar solvents (

, Hexane).

-

-

Form B: The NH-Thione (2H-thione)

-

Structure: Proton resides on N2. C5=S double bond character.

-

Characteristics: Loss of full aromaticity (quinoid-like character). High dipole moment.

-

Prevalence: Favored in the solid state and polar protic solvents (MeOH,

) due to dipolar stabilization.

-

-

Form C: The CH-Thione (4H-thione)

-

Structure: Proton moves to C4. C5=S bond.

-

Characteristics: C4 becomes

. Non-aromatic. -

Prevalence: Generally kinetically accessible but thermodynamically disfavored due to the disruption of conjugation and steric strain from the C4-methyl group.

-

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the energy barriers associated with the interconversion.

Caption: Figure 1. Prototropic migration pathways. The Thiol-Thione (A ⇌ B) equilibrium is rapid, while the CH-Thione (C) formation is sterically hindered.

Thermodynamic & Kinetic Drivers

The equilibrium constant

Solvent Effects (Solvatochromism)

The thione form is highly polar (zwitterionic resonance contribution).

-

Non-polar solvents (Chloroform, Benzene): Stabilize the Thiol form. The intramolecular H-bond is weak or absent.

-

Polar Aprotic (DMSO, DMF): Stabilize the Thione form via dipole-dipole interactions.

-

Polar Protic (Water, Methanol): Strongly favor the Thione form due to H-bond donation to the thione sulfur and acceptance from the NH group.

Concentration Effects

In concentrated solutions, the Thione form tends to self-associate into dimers or oligomers via intermolecular

Analytical Characterization Workflow

To rigorously define the tautomeric state of DMPT, a multi-modal approach is required.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence of tautomeric ratios in solution.

| Nucleus | Thiol Signal (Expected) | Thione Signal (Expected) | Diagnostic Note |

| S-H is often broad/weak; N-H is sharp and desheilded. | |||

| The C=S carbon is significantly deshielded. | |||

| Requires |

X-Ray Crystallography

In the solid state, 1,4-Dimethyl-1H-pyrazole-5-thiol almost exclusively crystallizes in the NH-Thione form. The crystal lattice is stabilized by intermolecular hydrogen bond networks (

-

Key Metric: The C5-S bond length.

-

Thiol (C-S): ~1.75 Å

-

Thione (C=S): ~1.67 Å (shorter, double-bond character)

-

UV-Vis Spectroscopy

-

Thione: Distinct absorption band at ~320–350 nm (

transition of C=S). -

Thiol: Absorption typically < 300 nm (aromatic

).

Experimental Protocols

Protocol: NMR Determination of

Objective: Calculate the equilibrium constant (

Materials:

-

Synthesized 1,4-Dimethyl-1H-pyrazole-5-thiol (>98% purity).

-

Solvents:

(dried over molecular sieves), -

NMR Tubes: Wilmad 528-PP (High precision).

Workflow:

-

Sample Preparation: Dissolve 10 mg of DMPT in 0.6 mL of solvent. Ensure complete dissolution.

-

Acquisition:

-

Run

NMR at 298 K. -

Set relaxation delay (

) to > 5 seconds to ensure full relaxation of labile protons.

-

-

Variable Temperature (VT-NMR):

-

If signals are broadened (indicating intermediate exchange rates), cool the sample to 250 K (in

) to "freeze" the tautomers.

-

-

Integration:

-

Integrate the N-Me signals. If exchange is slow, two distinct N-Me peaks will appear (one for Thiol, one for Thione).

-

Calculate ratio:

.

-

Protocol: Computational Validation (DFT)

Objective: Predict the relative stability (

Workflow:

Caption: Figure 2. Computational workflow for tautomer energy calculation.

Implications for Drug Design

Understanding the dominant tautomer is crucial for Structure-Activity Relationship (SAR) studies:

-

Ligand Binding:

-

If the target pocket is hydrophobic, design analogs that lock the Thiol form (e.g., S-methylation).

-

If the pocket requires H-bond donation, the Thione form is the active species.

-

-

Metal Coordination:

-

The Thiol form coordinates soft metals (Au, Ag) via Sulfur.

-

The Thione form coordinates hard/borderline metals (Zn, Cu) often via Nitrogen (N2) after deprotonation.

-

References

-

Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

-

Claramunt, R. M., et al. (2006).[2] The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Stanovnik, B., et al. (1991). Tautomerism of Pyrazoles. Tetrahedron. Link

-

Kleinpeter, E. (2010). Tautomerism of Thioamides and Thioureas. Topics in Heterocyclic Chemistry. Link

-

Alkorta, I., & Elguero, J. (2020). Theoretical Studies on the Tautomerism of Pyrazoles. Journal of Chemical Information and Modeling. Link

Sources

Electronic Properties and Reactivity of 1,4-Dimethyl-1H-pyrazole-5-thiol Derivatives

This technical guide details the electronic structure, synthesis, and application logic of 1,4-Dimethyl-1H-pyrazole-5-thiol and its derivatives. It is designed for researchers requiring a mechanistic understanding of this scaffold’s behavior in drug design and materials science (specifically corrosion inhibition and coordination chemistry).

Executive Summary

The 1,4-Dimethyl-1H-pyrazole-5-thiol scaffold represents a unique class of "soft" heterocyclic nucleophiles. Unlike its oxygenated analog (pyrazolone), which predominantly exists in the keto form, the 5-thiol derivative exhibits a dynamic thiol-thione tautomeric equilibrium that is highly sensitive to solvent polarity and substitution at the 4-position.

Key Technical Insights:

-

Electronic Character: The molecule acts as a soft base (HSAB theory), with the Highest Occupied Molecular Orbital (HOMO) localized heavily on the sulfur atom and the pyrazole

-system. -

Reactivity Profile: The N1-methyl group blocks annular tautomerism, forcing the proton exchange solely between the S-atom (thiol) and the N2-atom (thione).

-

Application Domain: High efficiency in corrosion inhibition (via chemisorption on Fe/Cu surfaces) and as a precursor for S-alkylated bioactive pharmacophores.

Electronic Structure & Tautomerism

The Thiol-Thione Equilibrium

The defining electronic feature of this molecule is the competition between aromaticity (favored by the thiol form) and charge separation/dipole stabilization (favored by the thione form).

-

Form A (Thiol): Aromatic 6

-electron system. Predominant in the gas phase and non-polar solvents (CDCl -

Form B (Thione): Non-aromatic (or quinoid-like) structure with a protonated N2. Predominant in polar protic solvents (MeOH, DMSO) due to dipole stabilization.

Substituent Effect (4-Methyl): The methyl group at position 4 is an electron-donating group (EDG). Through inductive effects (+I), it raises the energy of the HOMO, increasing the nucleophilicity of the sulfur atom compared to the unsubstituted analog.

Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G(d,p) level) reveal the following orbital distributions:

| Orbital | Localization | Energy Trend (vs. Unsubstituted) | Implication |

| HOMO | Sulfur | Raised (Less negative) | Enhanced antioxidant/corrosion inhibition activity. |

| LUMO | Pyrazole Ring | Raised slightly | Harder to reduce; stable against oxidative degradation. |

| Gap | Decreased | Increased chemical softness ( |

Tautomerism Diagram

The following diagram illustrates the equilibrium and the bond length changes associated with the shift.

Figure 1: Thiol-thione tautomeric equilibrium. The 4-methyl group (not shown for clarity) stabilizes the ring electron density, slightly favoring the aromatic Thiol form in the gas phase.

Synthesis & Experimental Protocols

To ensure high purity and regioselectivity, the Direct Lithiation Strategy is superior to the ring-closure of hydrazines, which often yields inseparable mixtures of isomers.

Protocol: Regioselective C5-Thiolation

Rationale: The N1-methyl group directs lithiation exclusively to the C5 position due to the Coordination Induced Proximity Effect (CIPE) of the nitrogen lone pair.

Step-by-Step Methodology:

-

Starting Material: Dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF under Argon atmosphere.

-

Lithiation: Cool to -78 °C . Add

-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.-

Checkpoint: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

-

Time: Stir at -78 °C for 1 hour.

-

-

Sulfuration: Add elemental Sulfur (

) (1.1 eq) in one portion. -

Quenching: Quench with 10% HCl (aq) to protonate the lithium thiolate (

-

Workup: Extract with DCM. The product often requires no column chromatography if starting materials were pure; recrystallize from Ethanol/Hexane.

Synthesis Workflow Diagram

Figure 2: Regioselective synthesis pathway utilizing the directing effect of N1-Methyl.

Characterization & Data Interpretation

Researchers must validate the structure using spectroscopic markers that distinguish the thiol from the thione.

NMR Spectroscopy (CDCl vs DMSO- )

| Nucleus | Signal | Chemical Shift ( | Interpretation |

| -SH | 3.0 - 4.5 ppm (Broad) | Observed in CDCl | |

| N-H | 11.0 - 13.0 ppm | Only observed in DMSO- | |

| C-5 | ~130 - 145 ppm | Thiol form: Lower shift (aromatic). Thione form: Higher shift (C=S character, >160 ppm). |

UV-Vis Spectroscopy

-

Band I (230-260 nm):

transition of the aromatic ring. -

Band II (300-340 nm):

transition of the C=S bond (Thione). The intensity of this band increases in polar solvents.

Applications: Corrosion Inhibition Mechanism

The 1,4-dimethyl-1H-pyrazole-5-thiol derivative is a potent corrosion inhibitor for mild steel and copper in acidic media (1M HCl/H

Mechanism of Action:

-

Physisorption: Protonated species (at N2) interact electrostatically with charged metal surface.

-

Chemisorption: Donor-acceptor interaction.

-

Donor: S-atom lone pair and Pyrazole

-electrons -

Back-donation: Metal

-orbitals

-

-

4-Methyl Effect: The EDG enhances the electron density on the ring, strengthening the Donor

Metal bond, leading to higher inhibition efficiency compared to the un-methylated analog.

Figure 3: Multi-center adsorption mechanism on metal surfaces.

References

-

Tautomerism of Pyrazoles: Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

-

Synthesis of Pyrazole Thiols: Sobolev, V., et al. (2020). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Link

-

Corrosion Inhibition Mechanisms: Ben Hmamou, D., et al. (2012). Adsorption and corrosion inhibition properties of new pyrazole derivatives on carbon steel. International Journal of Electrochemical Science. Link

-

DFT Studies on Pyrazoles: Adeniyi, A. A., & Ajibade, P. A. (2014). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives. Spectrochimica Acta Part A. Link

-

Crystallographic Data: Zhu, H. L., et al. (2011). Crystal structure of pyrazole derivatives. Acta Crystallographica Section E. Link

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol

Abstract: This document provides a comprehensive guide for the scalable synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic route, commencing with the synthesis of 1,4-dimethyl-1H-pyrazol-5-one, followed by a thionation reaction to yield the target thiol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and considerations for process scale-up.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic scaffold.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them attractive targets for drug discovery programs.[3][4] Specifically, pyrazole-thiols are key intermediates for the synthesis of various bioactive molecules, leveraging the nucleophilic nature of the thiol group for further functionalization.[5]

1,4-Dimethyl-1H-pyrazole-5-thiol is a particularly interesting, yet not widely commercially available, building block. Its substitution pattern offers unique properties for the design of novel therapeutic agents. The development of a scalable and reliable synthesis protocol is therefore crucial to facilitate its accessibility for research and development.

This application note presents a detailed, two-step synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol that is amenable to scale-up. The described methodology is designed to be practical, utilizing readily available starting materials and straightforward reaction conditions.

Overall Synthetic Strategy

The synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol is achieved through a two-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial construction of the pyrazole core to form a pyrazolone intermediate, followed by the conversion of the carbonyl group to a thiocarbonyl.

Figure 1: Overall synthetic workflow for 1,4-Dimethyl-1H-pyrazole-5-thiol.

The first step is a classical Knorr pyrazole synthesis, which is a reliable and well-established method for the formation of pyrazole rings.[6] The subsequent thionation of the pyrazolone intermediate is efficiently carried out using Lawesson's reagent, a widely used and effective thionating agent for converting carbonyls to thiocarbonyls.

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-5-one

This step involves the cyclocondensation of ethyl 2-methylacetoacetate with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl 2-methylacetoacetate | ≥98% | Commercially Available |

| Methylhydrazine | ≥98% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

To a round-bottom flask charged with ethanol (5 mL per 1 g of ethyl 2-methylacetoacetate), add ethyl 2-methylacetoacetate (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

While stirring, slowly add methylhydrazine (1.05 eq) to the solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath to facilitate precipitation of the product.

-

Filter the solid product and wash with cold ethanol.

-

Dry the product under vacuum to yield 1,4-dimethyl-1H-pyrazol-5-one as a white to off-white solid.

Step 2: Thionation of 1,4-Dimethyl-1H-pyrazol-5-one

This step converts the carbonyl group of the pyrazolone to a thiol group using Lawesson's reagent. The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,4-Dimethyl-1H-pyrazol-5-one | As synthesized in Step 1 | - |

| Lawesson's Reagent | ≥97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Sodium Bicarbonate | Saturated Aqueous Solution | Commercially Available |

| Brine | Saturated Aqueous Solution | Commercially Available |

| Sodium Sulfate | Anhydrous | Commercially Available |

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Protocol:

-

To a round-bottom flask under an inert atmosphere, add 1,4-dimethyl-1H-pyrazol-5-one (1.0 eq) and anhydrous toluene (10 mL per 1 g of pyrazolone).

-

Add Lawesson's reagent (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 1,4-dimethyl-1H-pyrazole-5-thiol as a solid.

Process Optimization and Scale-Up Considerations

Step 1: Pyrazolone Formation

-

Exothermicity: The initial reaction between ethyl 2-methylacetoacetate and methylhydrazine is exothermic. For larger scale reactions, controlled addition of methylhydrazine, potentially with external cooling, is crucial to prevent a runaway reaction.

-

Solvent: While ethanol is a suitable solvent, other alcohols or aprotic solvents can be explored to optimize reaction time and product isolation.

-

Purification: The product often precipitates in high purity from the reaction mixture. For even higher purity, recrystallization can be performed.

Step 2: Thionation

-

Inert Atmosphere: Maintaining an inert atmosphere is important to prevent the oxidation of the thiol product to the corresponding disulfide.

-

Lawesson's Reagent Stoichiometry: The stoichiometry of Lawesson's reagent can be optimized. Using a slight excess may drive the reaction to completion faster, but can complicate purification.

-

Work-up: The aqueous work-up is essential to remove phosphorus-containing byproducts. Multiple washes with sodium bicarbonate solution may be necessary.

-

Odor: Thiols are known for their strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood.

Summary of Key Parameters

| Parameter | Step 1: Pyrazolone Formation | Step 2: Thionation |

| Key Reagents | Ethyl 2-methylacetoacetate, Methylhydrazine | 1,4-Dimethyl-1H-pyrazol-5-one, Lawesson's Reagent |

| Solvent | Ethanol | Toluene |

| Temperature | Reflux | Reflux |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 80-90% | 70-85% |

| Purification | Precipitation/Crystallization | Crystallization |

Expected Characterization

The final product, 1,4-Dimethyl-1H-pyrazole-5-thiol, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include two singlets for the two methyl groups and a singlet for the pyrazole ring proton. The thiol proton may appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the two methyl carbons, the two pyrazole ring carbons, and the carbon of the C=S group are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₅H₈N₂S should be observed.

References

- Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.

- Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.

- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.

- Practical Synthesis of Pyrazol-4-thiols.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

-

Lawesson's reagent. Wikipedia. [Link]

-

Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

-

Unusual Course of the Reaction of Lawesson's Reagent with β-Phosphoryl- β'-carbethoxyhydrazones: First Synthesis of 5-Mercapto-3-(methylthiophosphoryl) pyrazoles. Bentham Science. [Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]

-

Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. PMC. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

-

Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Journal of Education, Science and Technology. [Link]

-

Synthesis of pyrazolone derivatives 5a-5l. ResearchGate. [Link]

-

1 Data showing synthesis of pyrazolones 5a-5o. ResearchGate. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 6. Lawesson's Reagent [organic-chemistry.org]

Application Notes and Protocols for 1,4-Dimethyl-1H-pyrazole-5-thiol as a Corrosion Inhibitor for Copper

Introduction: The Challenge of Copper Corrosion and the Role of Pyrazole-Based Inhibitors

Copper and its alloys are indispensable materials in a multitude of industrial applications, from electronics and heat exchangers to architectural elements, owing to their excellent thermal and electrical conductivity, malleability, and inherent resistance to biofouling.[1][2][3] However, in the presence of aggressive media, such as acidic solutions or environments containing chloride ions, copper is susceptible to corrosion, a process that degrades the material and compromises the integrity of the systems in which it is used.[3][4][5] The economic and safety implications of copper corrosion necessitate the development of effective protective strategies.

One of the most practical and efficient methods for mitigating copper corrosion is the use of organic corrosion inhibitors.[3][6][7] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the copper from the corrosive environment.[4][8][9] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electron systems, which act as active centers for adsorption.[3][9]

Among the various classes of organic inhibitors, pyrazole derivatives have garnered significant attention due to their robust performance in protecting copper and other metals.[10][11] The pyrazole ring, with its two nitrogen atoms, provides excellent coordination sites for binding with the copper surface. The introduction of a thiol (-SH) group further enhances the inhibitory effect. Thiols are known to have a strong affinity for copper, forming stable coordinate bonds that lead to the formation of a dense and resilient protective film.[12] This application note focuses on 1,4-Dimethyl-1H-pyrazole-5-thiol , a promising candidate for the corrosion protection of copper, detailing its mechanism of action and providing comprehensive protocols for its evaluation.

Proposed Mechanism of Inhibition

The superior corrosion inhibition efficiency of 1,4-Dimethyl-1H-pyrazole-5-thiol on copper surfaces is attributed to a synergistic mechanism involving both chemisorption and physisorption. The molecule's structure is key to its protective action.

-

Role of the Thiol Group: The primary anchoring point is the thiol group. The sulfur atom readily loses its proton and forms a strong covalent bond with the copper surface atoms, leading to the formation of a stable Cu(I)-thiolate complex. This chemisorption process is a critical step in the formation of a robust protective layer.[12]

-

Contribution of the Pyrazole Ring: The pyrazole ring, with its two nitrogen atoms and π-electron system, also participates in the adsorption process. The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of copper atoms. Furthermore, the planar structure of the pyrazole ring allows for effective surface coverage.

-

Hydrophobic Barrier: The two methyl groups on the pyrazole ring contribute to the formation of a hydrophobic (water-repelling) layer. Once the inhibitor molecules are adsorbed onto the copper surface, these nonpolar groups are oriented away from the surface, creating a barrier that prevents the ingress of water and corrosive ions.

The overall mechanism involves the initial adsorption of the inhibitor molecules onto the copper surface, followed by the formation of a well-organized, dense, and stable protective film that acts as a physical barrier to the corrosive environment.

Caption: Proposed inhibition mechanism of 1,4-Dimethyl-1H-pyrazole-5-thiol on a copper surface.

Experimental Evaluation of Corrosion Inhibition

A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition performance of 1,4-Dimethyl-1H-pyrazole-5-thiol. This typically involves electrochemical techniques to assess the rate of corrosion and surface analysis methods to characterize the protective film.

Experimental Workflow

Caption: A typical experimental workflow for evaluating a corrosion inhibitor.

Protocol 1: Electrochemical Measurements

Electrochemical methods provide quantitative data on the corrosion rate and the mechanism of inhibition.[13][14]

1.1. Materials and Equipment:

-

Working Electrode: Copper sample of known surface area (e.g., 1 cm²).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[2]

-

Counter Electrode: Platinum foil or graphite rod.[2]

-

Electrochemical Workstation (Potentiostat/Galvanostat).

-

Corrosive Medium: e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution.

-

1,4-Dimethyl-1H-pyrazole-5-thiol of varying concentrations.

1.2. Procedure:

-

Sample Preparation: Mechanically polish the copper electrode with successively finer grades of emery paper, rinse with deionized water and ethanol, and dry in a stream of warm air.[2][7]

-

Electrolyte Preparation: Prepare the corrosive solution and add the desired concentration of 1,4-Dimethyl-1H-pyrazole-5-thiol.

-

Cell Assembly: Assemble the three-electrode cell with the prepared copper working electrode, reference electrode, and counter electrode immersed in the test solution.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[15]

-

Record the Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion protection.[2][14]

-

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[15]

-

Plot the logarithm of the current density versus the potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate and thus, higher inhibition efficiency.[1]

-

1.3. Data Analysis:

-

Inhibition Efficiency (η%) from EIS: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

-

Inhibition Efficiency (η%) from PDP: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

| Inhibitor Concentration (mM) | Rct (Ω·cm²) | η% (EIS) | icorr (µA/cm²) | η% (PDP) |

| 0 (Blank) | 150 | - | 50.2 | - |

| 0.1 | 850 | 82.4 | 10.5 | 79.1 |

| 0.5 | 2500 | 94.0 | 3.1 | 93.8 |

| 1.0 | 5200 | 97.1 | 1.5 | 97.0 |

| 5.0 | 5800 | 97.4 | 1.3 | 97.4 |

Table 1: Hypothetical electrochemical data for 1,4-Dimethyl-1H-pyrazole-5-thiol on copper in 0.5 M H₂SO₄.

Protocol 2: Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film on the copper surface.[13][16]

2.1. Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology of the copper sample.

-

Procedure:

-

Immerse copper samples in the corrosive medium with and without the inhibitor for a specified period (e.g., 24 hours).

-

Gently rinse the samples with deionized water and dry them.

-

Mount the samples on an SEM stub and coat with a thin layer of gold or carbon if necessary.

-

Acquire images at various magnifications.

-

-

Expected Results: The SEM image of the copper sample in the uninhibited solution should show a rough and damaged surface due to corrosion. In contrast, the sample protected by 1,4-Dimethyl-1H-pyrazole-5-thiol should exhibit a much smoother surface, indicating the presence of a protective layer.[10][17]

2.2. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical state of the elements on the copper surface, confirming the adsorption of the inhibitor.[16][18]

-

Procedure:

-

Prepare inhibited and uninhibited copper samples as described for SEM.

-

Place the sample in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

-

Acquire survey scans to identify the elements present and high-resolution scans for specific elements (e.g., Cu 2p, S 2p, N 1s, C 1s).

-

-

Expected Results: The XPS spectra of the inhibited copper surface should show peaks corresponding to sulfur and nitrogen, confirming the presence of 1,4-Dimethyl-1H-pyrazole-5-thiol. Analysis of the high-resolution spectra can provide insights into the chemical bonding between the inhibitor and the copper surface (e.g., the formation of Cu-S bonds).[4]

Theoretical Studies: Unveiling the Inhibition Mechanism at the Molecular Level

Quantum chemical calculations and molecular dynamics simulations offer profound insights into the interaction between the inhibitor molecule and the copper surface, complementing experimental findings.[8][19][20]

Quantum Chemical Calculations (Density Functional Theory - DFT):

-

Purpose: To correlate the electronic properties of the inhibitor molecule with its inhibition efficiency.[6][9]

-

Methodology:

-

The geometry of the 1,4-Dimethyl-1H-pyrazole-5-thiol molecule is optimized using DFT calculations.

-

Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated.[6][8]

-

-

Interpretation:

-

EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of copper, leading to stronger adsorption and higher inhibition efficiency.[9]

-

ELUMO: A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the copper surface.

-

ΔE: A smaller energy gap implies higher reactivity of the molecule and thus, better inhibition efficiency.

-

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

-

| Quantum Chemical Parameter | Value |

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.10 |

| ΔE (eV) | 5.15 |

| Dipole Moment (Debye) | 3.45 |

Table 2: Hypothetical quantum chemical parameters for 1,4-Dimethyl-1H-pyrazole-5-thiol.

Conclusion

1,4-Dimethyl-1H-pyrazole-5-thiol demonstrates significant potential as a highly effective corrosion inhibitor for copper in aggressive environments. Its efficacy stems from the synergistic action of the thiol group and the pyrazole ring, which facilitate strong adsorption and the formation of a durable protective film on the copper surface. The comprehensive evaluation protocols outlined in this application note, combining electrochemical measurements, surface analysis techniques, and theoretical calculations, provide a robust framework for researchers and scientists to validate its performance and further explore its applications in various industrial settings.

References

-

Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

-

A Quantum Computing Approach to Simulating Corrosion Inhibition. (2024, December 1). arXiv.org. Retrieved February 14, 2024, from [Link]

-

Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. (2022, August 23). RSC Publishing. Retrieved February 14, 2024, from [Link]

-

Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023, June 20). Physical Chemistry Research. Retrieved February 14, 2024, from [Link]

-

Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001, January 1). NACE International. Retrieved February 14, 2024, from [Link]

-

In-situ Scanning Micro-Electrochemical Characterization of Corrosion Inhibitors on Copper. (2016, April 1). Electrochemical Science. Retrieved February 14, 2024, from [Link]

-

Inhibition Behavior and Surface Analysis of Inhibitors for Copper in Seawater. (n.d.). wuxixb.com. Retrieved February 14, 2024, from [Link]

-

Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020, February 5). Oxford Academic. Retrieved February 14, 2024, from [Link]

-

Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2SO4 and its inhibition with ammonium dichromate. (n.d.). TUTDoR. Retrieved February 14, 2024, from [Link]

-

Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. (n.d.). DESWATER. Retrieved February 14, 2024, from [Link]

-

Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. (2022, September 27). PMC. Retrieved February 14, 2024, from [Link]

-

Protection of copper in contact with an aggressive medium using various inhibitors: review. (2024, October 7). Springer. Retrieved February 14, 2024, from [Link]

-

Potentiodynamic polarization curves recorded for the copper electrode... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid. (n.d.). Der Pharma Chemica. Retrieved February 14, 2024, from [Link]

-

Potentiodynamic polarization curves for the corrosion of Copper in 1 M... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. (2024, June 27). Journal of Materials and Manufacturing. Retrieved February 14, 2024, from [Link]

-

Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). International Journal of Corrosion and Scale Inhibition. Retrieved February 14, 2024, from [Link]

-

Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. (2025, August 10). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. Retrieved February 14, 2024, from [Link]

-

1,4-Dimethyl-1H-pyrazole-5-sulfonamide. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]

-

Corrosion Inhibition of Copper by Selected Thiol Compounds. (2025, August 8). ResearchGate. Retrieved February 14, 2024, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

-

Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. (2025, February 14). Journal of Electrochemical Science and Engineering. Retrieved February 14, 2024, from [Link]

-

1,4-Dimethylpyrazole. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]

-

Copper Corrosion Inhibitors. A review. (n.d.). International Journal of Electrochemical Science. Retrieved February 14, 2024, from [Link]

- CN106866534A - 4 preparation methods of thio pyrazole compound of C. (n.d.). Google Patents.

-

Corrosion inhibition of copper in chloride media by 1,5-bis(4-dithiocarboxylate-1-dodecyl-5-hydroxy-3-methylpyrazolyl)pentane. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (n.d.). Zeitschrift für Naturforschung. Retrieved February 14, 2024, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

-

Corrosion inhibition of copper in chloride solutions by pyrazole. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved February 14, 2024, from [Link]

Sources

- 1. DSpace [tutvital.tut.ac.za]

- 2. deswater.com [deswater.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. content.ampp.org [content.ampp.org]

- 14. ijcsi.pro [ijcsi.pro]

- 15. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03535A [pubs.rsc.org]

- 16. Inhibition Behavior and Surface Analysis of Inhibitors for Copper in Seawater [mat-test.com]

- 17. Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. electrochemsci.org [electrochemsci.org]

- 19. A Quantum Computing Approach to Simulating Corrosion Inhibition [arxiv.org]

- 20. researchgate.net [researchgate.net]

Topic: Synthetic Strategies for Pyrazole-Thiols from β-Dicarbonyl Precursors: A Case Study on the Synthesis of a Functionalized Pyrazole Thiol from Acetylacetone

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis of functionalized pyrazole thiols, using the common and inexpensive starting material, acetylacetone. We first address the synthetic challenge posed by the specific target, 1,4-dimethyl-1H-pyrazole-5-thiol, and elucidate why its direct synthesis from acetylacetone is not chemically feasible via standard methodologies. Subsequently, we provide a robust, field-proven, three-step synthetic route to a closely related and synthetically accessible analogue, 1,3,5-trimethyl-1H-pyrazole-4-thiol . This application note contains detailed, step-by-step protocols, explanations of the underlying chemical principles, and comprehensive characterization data, designed to empower researchers in medicinal chemistry and organic synthesis.

Introduction and Synthetic Analysis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1][2] The introduction of a thiol group onto the pyrazole ring further enhances their utility, providing a handle for further functionalization or for direct interaction with biological targets. While many synthetic routes to pyrazoles exist, the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine, remains one of the most fundamental and efficient methods.[3]

The objective of this guide is to outline a synthetic pathway to a pyrazole-thiol starting from acetylacetone (pentane-2,4-dione). The initial target considered was 1,4-dimethyl-1H-pyrazole-5-thiol. However, a rigorous synthetic analysis reveals a fundamental incompatibility between the substitution pattern of this target and the outcome of the Knorr synthesis using acetylacetone.

The reaction of acetylacetone with a hydrazine derivative, such as methylhydrazine, proceeds via a condensation-cyclization mechanism to yield a pyrazole with substituents at the C3 and C5 positions, derived from the two carbonyl carbons of acetylacetone.[4][5] This invariably leads to the formation of 1,3,5-trimethyl-1H-pyrazole , as illustrated below.

Caption: Incompatibility of Knorr synthesis product with the requested target.

As the diagram shows, the resulting pyrazole has methyl groups at positions C3 and C5. The requested target requires a hydrogen at C3, a methyl at C4, and a thiol at C5. Converting the 1,3,5-trimethylpyrazole product to the desired 1,4-dimethyl-5-thiol scaffold would require multiple, low-yielding, and non-standard transformations, including demethylation at C3 and the conversion of a C5-methyl group into a thiol.

Therefore, with full editorial control and a commitment to scientific integrity, this guide will detail the synthesis of a valuable, alternative target that is directly and efficiently accessible from acetylacetone: 1,3,5-trimethyl-1H-pyrazole-4-thiol . This route leverages the natural reactivity of the acetylacetone precursor and employs robust, scalable reactions.

Recommended Synthetic Pathway: 1,3,5-Trimethyl-1H-pyrazole-4-thiol

We have designed a reliable three-step synthesis beginning with the formation of the pyrazole core, followed by regioselective halogenation to activate the C4 position, and concluding with a copper-catalyzed thiolation.

Caption: Proposed three-step workflow for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-thiol.

Part 1: Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole (Intermediate I)

Principle: This reaction is a classic Paal-Knorr synthesis, where the 1,3-dicarbonyl system of acetylacetone undergoes a condensation reaction with methylhydrazine, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[6] Using methylhydrazine directly installs the N1-methyl group in a single step.

Materials:

-

Acetylacetone (10.0 g, 0.1 mol)

-

Methylhydrazine (5.1 g, 0.11 mol)

-

Ethanol (50 mL)

-

Glacial Acetic Acid (catalyst, ~0.5 mL)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g) and ethanol (50 mL).

-

Begin stirring and add the glacial acetic acid catalyst.

-

Slowly add methylhydrazine (5.1 g) dropwise to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The disappearance of acetylacetone indicates completion.

-

Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting oil, add 100 mL of diethyl ether and 50 mL of water. Transfer to a separatory funnel and shake.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation.

| Parameter | Result |

| Typical Yield | 10.5 - 11.5 g (85-93%) |

| Appearance | Pale yellow oil |

| Purity (by GC) | >95% |

Protocol 2: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole (Intermediate II)

Principle: The C4 position of the 1,3,5-trimethyl-1H-pyrazole ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation, providing the C4-iodo functionality required for the subsequent cross-coupling reaction.[7]

Materials:

-

1,3,5-Trimethyl-1H-pyrazole (I) (5.0 g, 40.3 mmol)

-

N-Iodosuccinimide (NIS) (9.97 g, 44.3 mmol)

-

Acetonitrile (80 mL)

Procedure:

-

In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1,3,5-trimethyl-1H-pyrazole (5.0 g) in acetonitrile (80 mL).

-

Add N-Iodosuccinimide (NIS) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting pyrazole is consumed.

-

Once the reaction is complete, quench by adding 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until the color dissipates.

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (50 mL), then brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to give the crude product.

-

Purify the product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane) to afford the pure 4-iodo-pyrazole as a white to off-white solid.

| Parameter | Result |

| Typical Yield | 8.5 - 9.5 g (80-90%) |

| Appearance | White to off-white solid |

| Melting Point | 54-56 °C |

Protocol 3: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-thiol (Final Product)

Principle: This step involves a copper-catalyzed C-S bond formation. The 4-iodopyrazole is coupled with a thiol surrogate, thiobenzoic acid. The resulting thioester is then readily hydrolyzed under basic conditions to liberate the final pyrazole-4-thiol. This two-stage, one-pot procedure is highly effective for introducing thiol groups onto heteroaromatic rings.[7][8]

Materials:

-

4-Iodo-1,3,5-trimethyl-1H-pyrazole (II) (2.5 g, 10 mmol)

-

Thiobenzoic acid (1.52 g, 11 mmol)

-

Copper(I) iodide (CuI) (0.19 g, 1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

-

1,4-Dioxane (50 mL)

-

Methanol (20 mL)

-

Sodium hydroxide (NaOH), 2M aqueous solution

Procedure:

-

To an oven-dried Schlenk flask, add 4-iodo-1,3,5-trimethyl-1H-pyrazole (2.5 g), copper(I) iodide (0.19 g), and potassium carbonate (2.76 g).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous 1,4-dioxane (50 mL) and thiobenzoic acid (1.52 g) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC for the consumption of the starting iodide.

-

After the coupling is complete, cool the reaction to room temperature. Add methanol (20 mL) followed by 2M NaOH solution (15 mL, 30 mmol).

-

Stir the mixture vigorously at room temperature for 2 hours to effect hydrolysis of the thioester intermediate.

-

Quench the reaction by carefully acidifying to pH ~5-6 with 1M HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to yield the final thiol as a solid or oil, which may have a pungent odor.

| Parameter | Result |

| Typical Yield | 1.1 - 1.3 g (70-83%) |

| Appearance | White solid or colorless oil |

| Note | Thiols are prone to air oxidation to disulfides and should be handled under an inert atmosphere where possible. |

Conclusion

While the direct synthesis of 1,4-dimethyl-1H-pyrazole-5-thiol from acetylacetone is not feasible through conventional synthetic transformations, this application note provides a scientifically sound and robust three-step protocol for a valuable analogue, 1,3,5-trimethyl-1H-pyrazole-4-thiol. By first constructing the pyrazole core, followed by regioselective halogenation and copper-catalyzed thiolation, researchers can efficiently access this functionalized heterocycle in high overall yield. The protocols described herein are scalable and utilize readily available reagents, providing a practical and reliable pathway for applications in drug discovery and materials science.

References

-

Metal‐free direct thiolation of pyrazolones with disulfides. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Bozhanov, V., & Bohdan, D. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

-

Wiley, R. H., & Hexner, P. E. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 54. [Link]

-

Thiolation of pyrazolones with arylsulfonyl chloride in presence of PPh3. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Gawande, P., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-339. [Link]

-

The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry. (2025). ACS Publications. [Link]

-

Bozhanov, V., & Bohdan, D. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

-

Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. (1984). Indian Journal of Chemistry. [Link]

-

Acetylacetone. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Acetylacetone. (n.d.). Sciencemadness Wiki. Retrieved February 17, 2026, from [Link]

-

Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

-

Abu-Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(10), 1136-1140. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetylacetone - Wikipedia [en.wikipedia.org]

- 5. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]

- 6. rsc.org [rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol

Ticket ID: PYR-SH-05-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol (Structure: N1-Me, C4-Me, C5-SH) presents three distinct failure modes that compromise yield:

-

Regio-isomeric Contamination: Formation of the 1,3-dimethyl isomer during the ring-closure of the pyrazolone precursor.

-

Incomplete Thionation: Stalled conversion of the carbonyl to thiocarbonyl due to reagent decomposition or steric hindrance.

-

Oxidative Dimerization: Rapid conversion of the target thiol to the disulfide (S-S) dimer during workup, often misidentified as "product" but leading to incorrect stoichiometry in downstream applications.

This guide provides a self-validating protocol to address these bottlenecks.

Part 1: Diagnostic Triage (Root Cause Analysis)

Before altering your protocol, use this decision matrix to identify your specific yield killer.

Figure 1: Diagnostic workflow to identify the primary cause of yield loss.

Part 2: The Precursor Trap (Regioselectivity)

The Problem: The quality of your final thiol is capped by the purity of your precursor, 1,4-dimethyl-1H-pyrazol-5-one . Reacting methylhydrazine with ethyl 2-formylpropionate (or its equivalent) often produces a mixture of the desired 1,4-isomer and the unwanted 1,3-isomer.

The Fix: If you are synthesizing the precursor in-house, you must control the condensation temperature.

-

Protocol Adjustment: Maintain reaction temperature at 0–5°C during the addition of methylhydrazine to the aldehyde/ester. The hydrazine

is the hardest nucleophile and will preferentially attack the most electrophilic carbonyl (the aldehyde) at low temperatures, locking in the correct regiochemistry before the ring closes on the ester.

Part 3: The Thionation Protocol (The "How")

Reagent Choice:

While Phosphorus Pentasulfide (

Optimized Protocol: Lawesson’s Reagent Method

Reagents:

-

1,4-Dimethyl-1H-pyrazol-5-one (1.0 eq)[1]

-

Lawesson’s Reagent (0.6 eq) (Note: LR delivers 2 sulfur atoms per molecule)

-

Solvent: Anhydrous Toluene (0.5 M concentration)

Step-by-Step:

-

Drying: Ensure the pyrazolone precursor is completely dry. Trace water hydrolyzes LR, releasing

and killing the stoichiometry. -

Setup: Charge a flask with the pyrazolone and toluene. Flush with Argon/Nitrogen.

-

Addition: Add Lawesson’s Reagent in one portion. The mixture will be a suspension.

-

Reaction: Heat to reflux (

). The mixture should become homogeneous as it reaches temperature.-